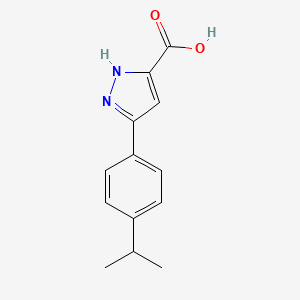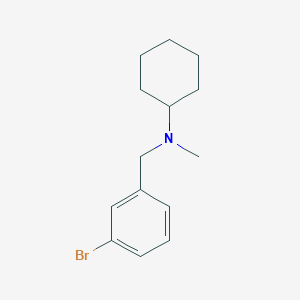
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine
描述
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to UV light, making it a valuable tool in various fields.
作用机制
Target of Action
The primary targets of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, also known as 3-Methyl-3H-diazirine-3-ethanamine, are biological molecules that can interact with carbenes . These targets can include proteins, nucleic acids, and other cellular components .
Mode of Action
The compound is a diazirine derivative, which can generate carbenes upon photochemical, thermal, or electrical stimulation . The carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This allows the compound to covalently modify its biological targets .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. By covalently modifying its targets, the compound can alter the function of proteins, disrupt nucleic acid structures, and induce other changes that affect various biochemical pathways .
Pharmacokinetics
Its stability under various conditions, including strong Brønsted and Lewis acids, suggests it may have a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways affected. By covalently modifying its targets, the compound can induce changes in cellular function and potentially lead to various biological effects .
Action Environment
Environmental factors such as temperature, light, and electrical potential can influence the compound’s action, efficacy, and stability . For example, the compound can be activated using light (ca. 350–365 nm), heat (typically 110–130 °C), resonance energy transfer, or electrical potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine typically involves the formation of the diazirine ring followed by the introduction of the amine group. One common method involves the reaction of 3-methyl-3H-diazirine with ethylene diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of specialized reactors and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while substitution could introduce various alkyl or acyl groups.
科学研究应用
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is widely used in scientific research due to its photoreactive properties. Some of its applications include:
Chemistry: Used as a photolabeling agent to study molecular interactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical probes.
相似化合物的比较
Similar Compounds
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains an alkyne group, making it useful for click chemistry applications.
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine: Contains a trifluoromethyl group, which can enhance its reactivity and stability.
Uniqueness
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is unique due to its balance of reactivity and stability. The methyl group on the diazirine ring provides a degree of steric hindrance, which can influence its reactivity and selectivity in photoreactions. This makes it a versatile tool in various scientific applications.
属性
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2-3-5)6-7-4/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCSPSTLPNOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)




